Furacrylan

Descripción

Furacrylan (CAS RN: 6865-33-4), also referred to as calcium ricinoleate or bisricinoleic acid calcium salt, is a calcium salt derived from ricinoleic acid, a monounsaturated fatty acid with a hydroxyl group at the 12th carbon position . It is commonly utilized in industrial and pharmaceutical applications due to its emulsifying and stabilizing properties. However, conflicting evidence identifies "Furacrylan" as a distinct brominated aromatic compound (C₁₂H₁₃Br₂NO₃) with the SMILES notation OC1=C(C=C(Br)C=C1Br)C(=O)NCC2CCCO2, classified as a disinfectant . For this article, Furacrylan is defined as the calcium ricinoleate compound unless otherwise specified.

Propiedades

Número CAS |

10048-74-5 |

|---|---|

Fórmula molecular |

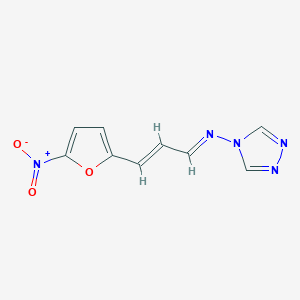

C9H7N5O3 |

Peso molecular |

233.18 g/mol |

Nombre IUPAC |

(E,E)-3-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine |

InChI |

InChI=1S/C9H7N5O3/c15-14(16)9-4-3-8(17-9)2-1-5-12-13-6-10-11-7-13/h1-7H/b2-1+,12-5+ |

Clave InChI |

RXGYIXICJVGDPI-LYTCUFGASA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN2C=NN=C2 |

SMILES isomérico |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/N2C=NN=C2 |

SMILES canónico |

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN2C=NN=C2 |

Sinónimos |

furacrylan |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Calcium Stearate (Calcium Octadecanoate)

- Structural Similarity: Both are calcium salts of long-chain fatty acids (ricinoleic acid vs. stearic acid). Calcium stearate lacks the hydroxyl group present in ricinoleic acid.

- Functional Differences :

Sodium Ricinoleate

- Structural Similarity: Sodium ricinoleate shares the ricinoleate anion but replaces calcium with sodium.

- Functional Differences: Ionic Strength: Sodium ricinoleate exhibits higher water solubility, making it preferable in liquid soaps and detergents. Stability: Furacrylan’s calcium ion enhances stability in high-temperature industrial processes compared to sodium salts .

Table 1: Structural and Functional Comparison

| Property | Furacrylan (Calcium Ricinoleate) | Calcium Stearate | Sodium Ricinoleate |

|---|---|---|---|

| Molecular Formula | C₃₆H₆₆CaO₆ | C₃₆H₇₀CaO₄ | C₁₈H₃₃NaO₃ |

| Functional Groups | Hydroxyl, carboxylate | Carboxylate | Carboxylate |

| Solubility in Water | Low | Insoluble | High |

| Primary Applications | Emulsifiers, dermatology | Plastics, pharmaceuticals | Detergents, soaps |

Comparison with Functionally Similar Compounds

Glyceryl Monoricinoleate

- Functional Similarity : Both act as surfactants in cosmetics.

- Key Difference: Glyceryl monoricinoleate is a non-ionic surfactant, while Furacrylan’s ionic nature limits its compatibility with cationic formulations .

Zinc Ricinoleate

- Functional Similarity : Used in antiperspirants for its odor-adsorbing properties.

- Key Difference: Zinc ricinoleate exhibits superior adsorption capacity for volatile organic compounds compared to Furacrylan, which is prioritized for emulsification .

Research Findings and Limitations

- Antimicrobial Efficacy: The brominated aromatic compound labeled as "Furacrylan" in some sources (C₁₂H₁₃Br₂NO₃) demonstrates broad-spectrum disinfectant properties, likely due to bromine’s electrophilic reactivity . However, calcium ricinoleate lacks significant antimicrobial activity.

- Toxicological Data: Limited studies exist on Furacrylan’s long-term safety. Structural analogs like calcium stearate are generally recognized as safe (GRAS), but Furacrylan’s hydroxyl group may pose oxidation risks in formulations .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.